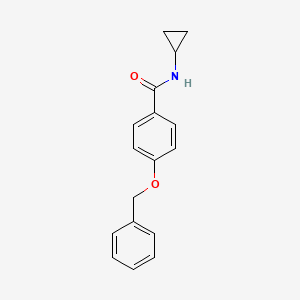![molecular formula C8H7ClN2OS B8737513 [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B8737513.png)
[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol is a chemical compound that features a thiophene ring substituted with a chlorine atom and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol typically involves multi-step reactions. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a series of reactions, including formylation and cyclization, to introduce the imidazole ring. The final step involves the reduction of the formyl group to yield the methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide
Major Products
Oxidation: Produces [2-(5-Chlorothiophen-2-yl)-3H-imidazol-4-yl]carboxylic acid.
Reduction: Produces [2-(5-Chlorothiophen-2-yl)-3H-imidazol-4-yl]methane.
Substitution: Produces various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-Chlorothiophen-2-yl]methanol: Similar structure but lacks the imidazole ring.
[4-(4-Chlorothiophen-2-yl)thiazol-2-amine]: Contains a thiazole ring instead of an imidazole ring.
[3-(5-Chlorothiophen-2-yl)acrylic acid]: Features an acrylic acid group instead of a methanol group .
Uniqueness
The presence of both the thiophene and imidazole rings in [2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol provides unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C8H7ClN2OS |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H7ClN2OS/c9-7-2-1-6(13-7)8-10-3-5(4-12)11-8/h1-3,12H,4H2,(H,10,11) |
InChI-Schlüssel |
RLSDIUFYOBVIAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C2=NC=C(N2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(phenylsulfanyl)methyl]piperidine](/img/structure/B8737447.png)



![(2r)-1-[(2-Hydroxyethyl)amino]propan-2-ol](/img/structure/B8737470.png)

![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)







